molecular formula C10H12Cl2N2 B178234 1-(3,4-Dichlorophenyl)piperazine CAS No. 57260-67-0

1-(3,4-Dichlorophenyl)piperazine

Cat. No. B178234
CAS RN: 57260-67-0
M. Wt: 231.12 g/mol
InChI Key: PXFJLKKZSWWVRX-UHFFFAOYSA-N
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Patent
US04960776

Procedure details

This compound was prepared according to the procedure of Preparation 1. A mixture of 44.6 g (0.25 mole) of bis(2-chloroethyl)amine hydrochloride, 40.5 g (0.25 mole) of 3,4-dichloroaniline and 50.0 g (0136 mole) of potassium carbonate in a total volume of 500 ml of n-butanol gave an oil as residue. Trituration of the oil with petroleum ether (30°-60° C.) gave 16.0 g of white solid, m.p. 62°-65° C.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]Cl.[Cl:9][C:10]1[CH:11]=[C:12]([CH:14]=[CH:15][C:16]=1[Cl:17])[NH2:13].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[Cl:9][C:10]1[CH:11]=[C:12]([N:13]2[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]2)[CH:14]=[CH:15][C:16]=1[Cl:17] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
44.6 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
40.5 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
according to the procedure of Preparation 1
CUSTOM
Type
CUSTOM
Details
gave an oil as residue

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.